molecular formula C15H37N3O7P2 B132686 Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate CAS No. 116057-57-9

Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate

Cat. No. B132686
CAS RN: 116057-57-9
M. Wt: 433.42 g/mol
InChI Key: GSWRJNPTNZUHOV-VLCVYXDNSA-N
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Description

Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate, also known as Farnesyl pyrophosphate ammonium salt, is a compound with the molecular formula C15H37N3O7P2 . It has a molecular weight of 433.42 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a farnesyl pyrophosphate moiety and three ammonium ions . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 433.42 g/mol . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are 433.21067452 g/mol . The topological polar surface area is 125 Ų . It has a heavy atom count of 27 . The complexity of the molecule is 549 .

Mechanism of Action

Target of Action

Farnesyl Pyrophosphate (FPP), also known as Farnesyl Pyrophosphate Triammonium Salt or Triazanium, primarily targets the P2Y12 receptors and acts as an antagonist . It has also been identified as an endogenous PPARγ agonist . These targets play a crucial role in platelet aggregation and adipocyte function regulation .

Mode of Action

FPP interacts with its targets by attenuating platelet aggregation and regulating adipocyte function . It serves as a donor in post-translational isoprenylation of proteins . This interaction results in changes in the function of these proteins, affecting various cellular processes.

Biochemical Pathways

FPP is an intermediate in the HMG-CoA reductase pathway . It is used in the biosynthesis of terpenes, terpenoids, and sterols . It also serves as a donor in post-translational isoprenylation of proteins . The affected pathways and their downstream effects include cholesterol homeostasis, cell signaling, and protein prenylation .

Pharmacokinetics

It is known that fpp is an intracellular molecule that plays a role in various biochemical pathways . Its bioavailability is likely to be influenced by these pathways and the cellular environment.

Result of Action

The action of FPP results in several molecular and cellular effects. It attenuates platelet aggregation, which can influence blood clotting . It also regulates adipocyte function, potentially affecting fat storage and metabolism . Additionally, FPP is a promiscuous ligand for a subset of nuclear receptors due to its flexible hydrocarbon chain that enables different conformations .

properties

IUPAC Name

triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7P2.3H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;;;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);3*1H3/b14-9+,15-11+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWRJNPTNZUHOV-VLCVYXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)C.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H37N3O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Farnesyl Pyrophosphate (ammonium salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate
Reactant of Route 2
Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate
Reactant of Route 3
Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate
Reactant of Route 4
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Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate
Reactant of Route 5
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Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate
Reactant of Route 6
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Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate

Q & A

Q1: Why was Farnesyl Pyrophosphate Triammonium Salt used in this study on potential antimalarial drugs?

A1: Farnesyl Pyrophosphate Triammonium Salt ([3H]FPP) served as a radiolabeled precursor to track the biosynthesis of isoprenoids in the Plasmodium falciparum parasite. The researchers aimed to determine if certain terpenes, proposed as potential antimalarial drugs, could inhibit this biosynthetic pathway. By using [3H]FPP, they could measure the incorporation of the radiolabel into downstream isoprenoid products and assess the impact of the terpenes on this process []. This approach helped to identify specific points of inhibition within the isoprenoid pathway, providing insights into the mechanism of action of these potential antimalarial compounds.

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